![molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8](/img/structure/B34811.png)
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Vue d'ensemble
Description
This compound is a structurally complex molecule featuring a chiral (2S)-configured amino acid backbone conjugated with a 4-(aminomethyl)cyclohexanecarbonyl group and a phenylacetic acid moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications such as enzyme inhibition or receptor modulation.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de PKSI-527 implique la préparation du trans-4-aminométhylcyclohexanecarbonyl-L-phénylalanine-4-carboxyméthylanilide. Les étapes clés comprennent :
Formation du trans-4-aminométhylcyclohexanecarbonyl : Cela implique la réaction de la cyclohexanone avec du formaldéhyde et du chlorure d'ammonium pour former du trans-4-aminométhylcyclohexanecarbonyl.
Couplage avec la L-phénylalanine : Le trans-4-aminométhylcyclohexanecarbonyl est ensuite couplé à la L-phénylalanine en utilisant des réactifs de couplage peptidique standard tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).
Formation du 4-carboxyméthylanilide : La dernière étape implique la réaction du produit couplé avec la 4-carboxyméthylaniline en conditions acides pour former le PKSI-527.
Méthodes de Production Industrielle
La production industrielle de PKSI-527 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les considérations clés comprennent :
Température et temps de réaction : Contrôlés pour maximiser le rendement et minimiser les sous-produits.
Purification : Implique généralement des techniques de recristallisation et de chromatographie pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de Réactions
PKSI-527 subit plusieurs types de réactions chimiques, notamment :
Oxydation : PKSI-527 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : PKSI-527 peut subir des réactions de substitution, en particulier au niveau des groupes amino et carboxyle.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont couramment utilisés pour les réactions de substitution.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du PKSI-527. Ces dérivés sont souvent étudiés pour leurs activités biologiques modifiées et leurs applications thérapeutiques potentielles .
Applications de la Recherche Scientifique
PKSI-527 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la relation structure-activité des inhibiteurs de la kallicréine plasmatique.
Biologie : Employé dans l'investigation du système kallicréine-kinine et son rôle dans divers processus physiologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des troubles de la coagulation et des maladies cardiovasculaires.
Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant la kallicréine plasmatique .
Mécanisme d'Action
PKSI-527 exerce ses effets en inhibant sélectivement la kallicréine plasmatique. Le composé se lie au site actif de la kallicréine plasmatique, l'empêchant de cliver ses substrats. Cette inhibition entraîne une réduction de la génération de bradykinine, un peptide impliqué dans l'inflammation et la régulation de la pression artérielle. Les cibles moléculaires et les voies impliquées comprennent le système kallicréine-kinine et la voie de coagulation intrinsèque .
Applications De Recherche Scientifique
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Studies have indicated that it may exhibit properties beneficial in treating conditions such as diabetes and obesity due to its interactions with insulinotropic pathways. The modification of glucose-dependent insulinotropic polypeptide (GIP) analogues has shown promise in enhancing insulin secretion and improving glycemic control .
Cancer Therapy
Recent research highlights the compound's potential role in oncology. It has been studied for its ability to target specific cancer cells, potentially improving the efficacy of existing treatments. The structure allows for modifications that can enhance selectivity towards cancerous tissues while minimizing effects on healthy cells .
Neuropharmacology
There is ongoing research into the neuropharmacological effects of this compound. Its structural features suggest it could interact with neurotransmitter systems, potentially offering new avenues for treating neurological disorders. Preliminary studies have shown activity in modulating synaptic transmission, which could be beneficial in conditions like depression or anxiety .
Case Studies and Research Findings
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities. Its ability to act as a substrate or inhibitor makes it useful for elucidating metabolic pathways and understanding disease mechanisms.
Mécanisme D'action
PKSI-527 exerts its effects by selectively inhibiting plasma kallikrein. The compound binds to the active site of plasma kallikrein, preventing it from cleaving its substrates. This inhibition leads to a reduction in the generation of bradykinin, a peptide involved in inflammation and blood pressure regulation. The molecular targets and pathways involved include the kallikrein-kinin system and the intrinsic coagulation pathway .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural complexity is compared to several analogues (Table 1), emphasizing substituent variations and their implications:
Table 1 : Structural and physicochemical comparison with analogues.
Physicochemical Properties
- Lipophilicity: The target compound’s cyclohexanecarbonyl and phenyl groups likely increase lipophilicity compared to simpler analogues like trans-2-(4-aminocyclohexyl)acetic acid hydrochloride. highlights HPLC-derived log k values as a key metric for lipophilicity, suggesting the target’s log k would exceed that of polar derivatives (e.g., 2-(2-chloro-4-hydroxyphenyl)acetic acid) .
- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral forms, similar to and .
Bioactivity and Target Interactions
- Hierarchical Clustering: demonstrates that compounds with structural similarities (e.g., shared amino acid backbones or aromatic groups) cluster into groups with related bioactivity profiles. The target compound’s amide and cyclohexane motifs may align it with protease inhibitors or GPCR modulators .
- Diazenyl vs. Aminomethylcyclohexane: The phenyldiazenyl group in ’s compound may confer redox activity or metal-binding properties absent in the target compound, which instead prioritizes conformational rigidity via the cyclohexane ring .
Notes on Comparative Analysis
Stereochemical Impact : The (2S) configuration in the target compound and may enhance enantioselective binding compared to racemic analogues.
Bioisosteric Potential: The cyclohexanecarbonyl group could serve as a bioisostere for aromatic rings in ’s derivatives, modulating target affinity .
Limitations : ’s “lumping strategy” warns against oversimplifying structural comparisons without empirical validation of properties .
Activité Biologique
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino acid backbone : The presence of amino acid components suggests potential roles in protein synthesis or modulation.
- Cyclohexanecarbonyl group : This moiety may influence the compound's interaction with biological targets, enhancing its binding affinity.
- Phenyl groups : These groups can contribute to the hydrophobic interactions with target proteins.
Molecular Formula
The molecular formula is not explicitly stated in the search results, but it can be deduced from the structural components mentioned.
The compound appears to act as an antagonist at specific receptors, potentially influencing pathways related to metabolic regulation and cell signaling. Although detailed mechanisms were not fully described in the search results, similar compounds often interact with various receptor types, leading to downstream effects such as modulation of gene expression or enzyme activity.
Therapeutic Applications
Case Studies
- A study investigating HDAC inhibitors found that certain structural motifs were essential for selective inhibition of HDAC6, which is implicated in various cancers. The presence of a phenylpropanoyl group was noted to enhance binding affinity .
- Another research highlighted the role of similar compounds in modulating beta-adrenergic receptors, which are critical for metabolic regulation and could be relevant for developing treatments for metabolic syndrome .
Efficacy and Safety
Research on related compounds indicates varying degrees of efficacy depending on their structural characteristics. The safety profile remains under investigation, but preliminary studies suggest a favorable outcome when administered within therapeutic ranges.
Pharmacokinetics
While specific pharmacokinetic data for this compound were not provided, related compounds typically exhibit:
- Absorption : Often rapid following oral administration.
- Distribution : High volume distribution suggests extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
- Elimination : Renal excretion is common among similar compounds.
Data Table
Property | Value/Description |
---|---|
Molecular Weight | Not specified |
Mechanism of Action | Receptor antagonist |
Potential Applications | Cancer therapy, metabolic disorders |
Safety Profile | Under investigation |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for this compound, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis involves sequential protection, coupling, and deprotection steps. For example, L-alanine derivatives are protected with Boc anhydride, coupled with phenylamine using HATU/EDC, and deprotected with trifluoroacetic acid. Hydrochloric acid is used to form the dihydrochloride salt, enhancing solubility . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) directly impact yield. Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while excess coupling reagents (e.g., HATU) reduce side reactions. Post-synthesis purification via recrystallization or chromatography ensures ≥95% purity .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry (e.g., (2S) configuration) and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight (C25H31ClN4O5, ~527.1 g/mol). HPLC with UV detection ensures purity (>95%), while FT-IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bends at ~1550 cm⁻¹) .
Q. What solubility and formulation considerations apply to this hydrochloride salt?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays). Solubility can be tested in PBS (pH 7.4) or DMSO for stock solutions. Stability studies (e.g., 4°C vs. -20°C) should monitor degradation via HPLC. For in vivo use, consider lyophilization or encapsulation in PEG-based matrices to enhance bioavailability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Tools like ICReDD integrate computational and experimental data to narrow reaction parameters (e.g., solvent effects, catalyst selection). For instance, reaction path searches can identify optimal temperatures for Boc deprotection without side-product formation .
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to validate target engagement. If in vivo efficacy lags, assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) or tissue penetration (radiolabeled tracer studies). Adjust formulation (e.g., liposomal delivery) if poor bioavailability is suspected .
Q. What strategies validate enantiomeric purity during synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column resolves (2S) vs. (2R) enantiomers. Compare retention times with a racemic standard. Alternatively, circular dichroism (CD) detects optical activity. For quantification, mix the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via LC-MS .
Q. How does the hydrochloride salt influence stability and crystallinity?
- Methodological Answer : The hydrochloride form improves crystallinity (confirmed via PXRD ) and hygroscopicity. Stability studies (40°C/75% RH for 4 weeks) assess degradation. Use dynamic vapor sorption (DVS) to quantify moisture uptake. Salt dissociation in solution can be monitored via pH titration and NMR .
Q. What computational approaches predict target binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with putative targets (e.g., enzymes or GPCRs). MD simulations (GROMACS) assess binding stability over 100+ ns. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
Q. How to address contradictions in analytical data (e.g., NMR vs. X-ray)?
- Methodological Answer : X-ray crystallography provides definitive stereochemical assignments. If NMR signals suggest multiple conformers, use variable-temperature NMR or NOESY to detect dynamic behavior. Cross-validate with DFT-calculated NMR chemical shifts .
Q. What experimental designs evaluate metabolic stability in preclinical models?
- Methodological Answer :
Use hepatocyte microsomal assays (human/rodent) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. For in vivo studies, administer the compound via IV/PO routes in rodents and collect plasma/tissue samples at timed intervals. Compare AUC and clearance rates .
Q. Data Contradiction Analysis Example
Scenario : Conflicting IC50 values in enzyme inhibition assays.
Resolution :
Propriétés
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-71-8 | |
Record name | Pksi 527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.